molecular formula C18H23N3OS B2453277 N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-12-9

N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2453277
CAS No.: 851131-12-9
M. Wt: 329.46
InChI Key: KNYPKVLCCHHMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another method involves the use of 1,2-diketones and ammonium acetate under microwave-assisted conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that include the preparation of key intermediates followed by their cyclization to form the imidazole ring. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts such as zinc chloride (ZnCl2) and solvents like dichloromethane are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds. These products can have different chemical and biological properties compared to the parent compound .

Scientific Research Applications

N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death . The compound may also modulate inflammatory pathways by interacting with receptors and signaling molecules involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide include:

Uniqueness

This compound is unique due to the presence of the cyclohexyl and sulfanylacetamide groups, which can impart specific chemical and biological properties. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclohexyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-14-6-5-9-16(12-14)21-11-10-19-18(21)23-13-17(22)20-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYPKVLCCHHMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.